molecular formula C11H14O3 B076611 2-Propanone, 1-(2,5-dimethoxyphenyl)- CAS No. 14293-24-4

2-Propanone, 1-(2,5-dimethoxyphenyl)-

Cat. No. B076611
CAS RN: 14293-24-4
M. Wt: 194.23 g/mol
InChI Key: RUCPISZJMCQMPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-dimethoxy-2-propanone, a closely related compound, demonstrates the potential pathways to synthesize derivatives of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. One approach involves the acetalation of pyruvaldehyde and methanol under the catalyst of sulfuric acid, showing the influence of reaction conditions on the synthesis outcome (Huang Guo-dong, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Propanone, 1-(2,5-dimethoxyphenyl)-, such as trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, has been elucidated using crystallographic methods. These studies reveal the compound's crystal structure in different modifications, showcasing the importance of molecular geometry in its chemical behavior (R. Stomberg, Shiming Li, K. Lundquist, 1994).

Chemical Reactions and Properties

Investigations into the inclusion compounds and chemical reactions of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone highlight the reactivity and interaction of such molecules with solvents, which can inform on the reactivity of 2-Propanone, 1-(2,5-dimethoxyphenyl)- (M. Bardet, M. Foray, Shiming Li, K. Lundquist, R. Stomberg, 1999).

Physical Properties Analysis

The photophysical properties of dimethoxycyano-substituted 1,2-diarylethenes, including those similar to 2-Propanone, 1-(2,5-dimethoxyphenyl)-, have been extensively studied. These studies offer insights into the absorption and fluorescence properties at room temperature and in different organic solvents, highlighting the effects of solvent polarity on compound behavior (Anil Kumar Singh, Sriram Kanvah, 2001).

Chemical Properties Analysis

The synthesis of beta-adrenergic blocking agents involving 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols provides a framework for understanding the chemical properties of 2-Propanone, 1-(2,5-dimethoxyphenyl)- derivatives. These studies demonstrate the structural influence on compound selectivity and potency, shedding light on the broader chemical properties of similar compounds (M. Hoefle, S. Hastings, R. F. Meyer, R. M. Corey, A. Holmes, C. D. Stratton, 1975).

Scientific Research Applications

  • Synthesis of Chalcone Epoxide Intermediates : These compounds are used in synthesizing lignin-related phenylcoumarans, demonstrating their utility in organic chemistry and material science (Langer, Li, & Lundquist, 2006).

  • Production as an Intermediate in Fine Chemistry : 1,1-dimethoxy-2-propanone is synthesized from pyruvaldehyde and methanol, showcasing its role as an important intermediate in fine chemical synthesis (Huang Guo-dong, 2005).

  • Investigation in Crystallography and NMR Spectroscopy : Studies explore the crystal structure and NMR characteristics of variants of these compounds, contributing to the fields of crystallography and spectroscopy (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).

  • Exploration in Lignin Chemistry : Research on the formation of specific phenyl-propanones from acid treatment of birch lignin, highlighting the compound's significance in understanding lignin structures and reactivity (Li, Lundquist, & Stenhagen, 1996).

  • Study of Crystal Structures : Detailed examinations of the crystal structures of dimorphic forms of these compounds add valuable insights into their physical and chemical properties (Stomberg, Li, & Lundquist, 1994).

  • Research in Pharmaceutical Sciences : Investigation into the effects of derivatives of this compound on conditioned avoidance response in rats, indicating its potential relevance in neuroscience and pharmacology (Barfknecht, Miles, & Leseney, 1970).

  • Photophysical Studies : Analysis of substituted 1,2-diarylethenes, including compounds related to "2-Propanone, 1-(2,5-dimethoxyphenyl)-", to understand their charge transfer fluorescence, contributing to the field of photophysics (Singh & Kanvah, 2001).

  • Polymer Science Applications : Synthesis of novel polyacetylenes containing carbamate and eugenol moieties, where derivatives of this compound are used as monomers, indicating its application in polymer synthesis (Rahim, 2020).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCPISZJMCQMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884743
Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, 1-(2,5-dimethoxyphenyl)-

CAS RN

14293-24-4
Record name 1-(2,5-Dimethoxyphenyl)-2-propanone
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MU Khan, P Basist, S Zahiruddin, NR Penumallu… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Sharbat-e-bazoori Motadil (SBM) is a polyherbal formulation that have been used for centuries as a part of the Unani system of medicine for renal …
Number of citations: 3 www.sciencedirect.com

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